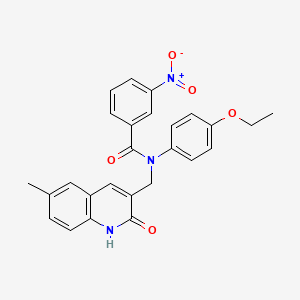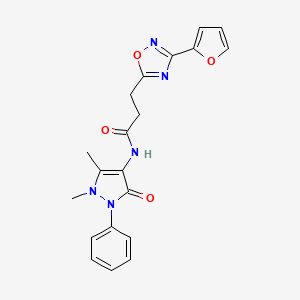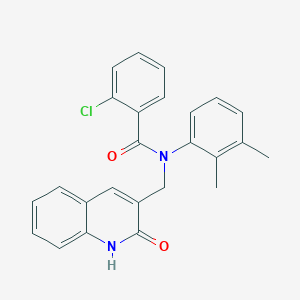
N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known to have various biochemical and physiological effects, which make it an ideal candidate for studying different aspects of biological processes.
作用機序
The mechanism of action of N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins involved in different biological processes. This compound has been shown to interact with various targets, including kinases, proteases, and receptors, which makes it an ideal candidate for studying different pathways and mechanisms in cells.
Biochemical and Physiological Effects:
N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. It also has anti-tumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has anti-microbial properties, making it an ideal candidate for developing new antibiotics and therapies for infectious diseases.
実験室実験の利点と制限
One of the main advantages of using N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in lab experiments is its versatility. This compound can be used in various assays and experiments to study different biological processes and pathways. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. It is essential to use this compound in a controlled environment and to follow specific safety protocols to avoid any adverse effects.
将来の方向性
There are several future directions for studying N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One area of interest is its potential application in developing new drugs and therapies for different diseases. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, this compound can be used to study different pathways and mechanisms in cells, which can lead to new insights into biological processes. Overall, N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a valuable compound that has significant potential for scientific research.
合成法
The synthesis of N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves the use of several chemical reagents and procedures. The most common method for synthesizing this compound is through the reaction of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with benzylamine and 2-aminopyridine. The reaction is typically carried out in the presence of a catalyst and under specific conditions to ensure the desired product is obtained.
科学的研究の応用
N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been used in the development of novel drugs and therapies for different diseases.
特性
IUPAC Name |
N-benzyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c21-16-10-8-15(9-11-16)18-24-20(26-25-18)17-7-4-12-22-19(17)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVHRIXLBKKECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

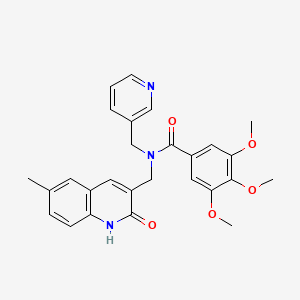
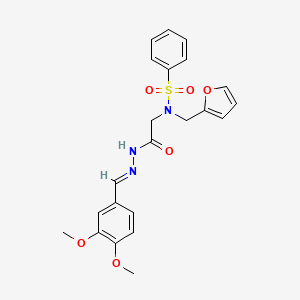
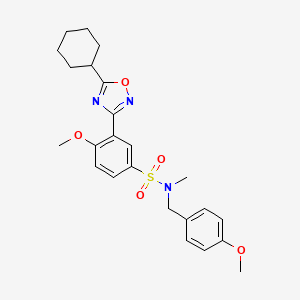
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7690376.png)

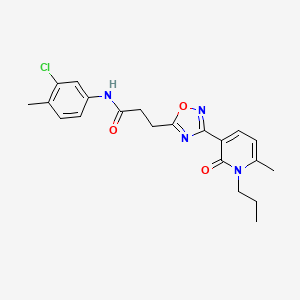
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7690392.png)
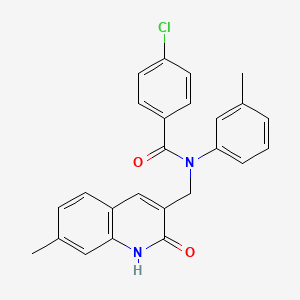
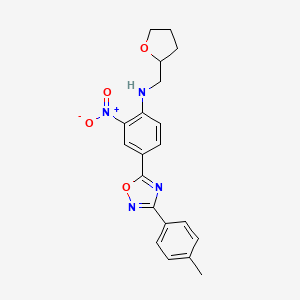
![3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7690427.png)
